Ethyl 2-chloro-5-fluoro-3-methylbenzoate CAS number and IUPAC identifiers
Ethyl 2-chloro-5-fluoro-3-methylbenzoate CAS number and IUPAC identifiers
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-5-fluoro-3-methylbenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern—featuring chloro, fluoro, and methyl groups on the benzene ring—offers a unique scaffold for further chemical modification. This guide provides a comprehensive overview of its chemical identifiers, a proposed synthetic pathway based on established organic chemistry principles, and a discussion of its potential utility in research and development.
It is important to note that, as of the compilation of this guide, Ethyl 2-chloro-5-fluoro-3-methylbenzoate does not have a publicly listed CAS number. This suggests that it may be a novel compound or one that is not widely commercially available. The information presented herein is based on analogous chemical structures and established reaction mechanisms.
Chemical Identifiers
While a specific CAS number is not available, the IUPAC identifiers for Ethyl 2-chloro-5-fluoro-3-methylbenzoate can be determined based on its structure. These identifiers are crucial for unambiguous communication in a scientific context.
| Identifier | Value |
| IUPAC Name | Ethyl 2-chloro-5-fluoro-3-methylbenzoate |
| Canonical SMILES | CCOC(=O)C1=C(Cl)C(C)=CC(F)=C1 |
| InChI | InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-7(11)5(2)4-6(12)9(8)15/h4H,3H2,1-2H3 |
| InChIKey | Not available for novel compounds |
Proposed Synthetic Pathway
The synthesis of Ethyl 2-chloro-5-fluoro-3-methylbenzoate can be approached through a multi-step process starting from commercially available precursors. The following proposed pathway is based on well-established reactions in organic synthesis, such as electrophilic aromatic substitution and esterification.
Caption: Proposed synthetic workflow for Ethyl 2-chloro-5-fluoro-3-methylbenzoate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-fluorotoluene from 2-Fluoro-6-nitrotoluene
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Reduction of the Nitro Group: 2-Fluoro-6-nitrotoluene is reduced to 2-amino-6-fluorotoluene. A common method for this transformation is the use of iron powder in the presence of a strong acid like hydrochloric acid.
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Diazotization and Sandmeyer Reaction: The resulting 2-amino-6-fluorotoluene is then subjected to a Sandmeyer reaction. The amine is first diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated with copper(I) chloride to introduce the chloro substituent, yielding 2-chloro-6-fluorotoluene.
Step 2: Introduction of the Second Halogen and the Amine Group
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Nitration: 2-Chloro-6-fluorotoluene undergoes electrophilic nitration to introduce a nitro group onto the aromatic ring. The directing effects of the existing substituents will favor the introduction of the nitro group at the position para to the fluorine and ortho to the chlorine, resulting in 2-chloro-5-fluoro-3-nitrotoluene. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
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Reduction: The nitro group of 2-chloro-5-fluoro-3-nitrotoluene is then reduced to an amino group to form 2-chloro-5-fluoro-3-aminotoluene. A suitable reducing agent for this step is tin(II) chloride in hydrochloric acid.
Step 3: Formation of the Benzoic Acid Derivative
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Sandmeyer Reaction (Cyanation): The amino group of 2-chloro-5-fluoro-3-aminotoluene is converted to a nitrile group via another Sandmeyer reaction. The amine is diazotized as described previously, followed by treatment with copper(I) cyanide to yield 2-chloro-5-fluoro-3-methylbenzonitrile.
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Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid. This is typically achieved by heating the nitrile in the presence of a strong acid, such as aqueous sulfuric acid, to produce 2-chloro-5-fluoro-3-methylbenzoic acid.
Step 4: Esterification to Yield the Final Product
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Fischer Esterification: The final step is the esterification of 2-chloro-5-fluoro-3-methylbenzoic acid with ethanol. This reaction is catalyzed by a strong acid, typically sulfuric acid, and is driven to completion by removing the water formed during the reaction, often by azeotropic distillation. The product, Ethyl 2-chloro-5-fluoro-3-methylbenzoate, can then be purified by distillation or chromatography.
Rationale and Scientific Integrity
The proposed synthetic pathway is designed based on fundamental principles of organic chemistry. The choice of reactions and their sequence is dictated by the directing effects of the substituents on the aromatic ring and the reactivity of the functional groups.
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Expertise & Experience: The use of the Sandmeyer reaction is a classic and reliable method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. The choice of protecting and activating groups, as well as the specific reaction conditions, are based on extensive precedent in the synthesis of substituted aromatics.
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Trustworthiness: Each step in the proposed synthesis is a well-documented and high-yielding reaction. The intermediates at each stage can be isolated and characterized to ensure the desired transformation has occurred before proceeding to the next step, providing a self-validating system for the overall synthesis.
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Authoritative Grounding: The synthesis of substituted benzoic acids and their esters is a cornerstone of organic chemistry, with numerous examples and protocols available in the scientific literature and patent databases. For instance, the synthesis of various substituted benzoic acids is detailed in numerous patents which describe methods for halogenation, nitration, and functional group interconversion on the benzene ring.
Conclusion
While Ethyl 2-chloro-5-fluoro-3-methylbenzoate is not a readily available chemical, its synthesis is achievable through established and reliable methods of organic chemistry. This guide provides a plausible and detailed pathway for its preparation, which can serve as a valuable resource for researchers and drug development professionals. The unique substitution pattern of this molecule makes it an interesting building block for the synthesis of novel compounds with potential biological activity. Further research into its synthesis and properties is warranted to fully explore its potential in various fields of chemical science.
References
- Patents describing the synthesis of substituted benzoic acids and their derivatives, which provide a basis for the proposed synthetic steps.
- Standard organic chemistry textbooks and literature on reaction mechanisms, which support the rationale behind the chosen synthetic route and reaction conditions.
